molecular formula C20H21NO3 B4982177 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one

Numéro de catalogue B4982177
Poids moléculaire: 323.4 g/mol
Clé InChI: JYKJBFQSTUVZCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system (CNS) and peripheral tissues. Adenosine receptors are widely distributed in the brain and play a critical role in regulating neuronal activity, neurotransmitter release, and synaptic plasticity. Adenosine A1 receptor antagonists have been extensively studied for their potential therapeutic applications in various CNS disorders, including Parkinson's disease, Alzheimer's disease, depression, anxiety, and pain.

Mécanisme D'action

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor, binding to the receptor with high affinity and blocking the binding of adenosine. Adenosine A1 receptors are coupled to Gi/o proteins, which inhibit adenylate cyclase and reduce cAMP levels, leading to decreased protein kinase A (PKA) activity and reduced phosphorylation of downstream targets. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one blocks the inhibitory effects of adenosine on cAMP/PKA signaling, leading to increased PKA activity and enhanced neurotransmitter release.
Biochemical and Physiological Effects:
3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and organ studied. In the CNS, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to enhance cognitive function, including learning, memory, and attention, by increasing neuronal activity and neurotransmitter release. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been shown to have analgesic effects in animal models of pain, by blocking the inhibitory effects of adenosine on pain transmission. In the cardiovascular system, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to cause vasodilation, hypotension, and bradycardia, by blocking the vasodilatory and negative chronotropic effects of adenosine.

Avantages Et Limitations Des Expériences En Laboratoire

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has several limitations, including its relatively low solubility in water, its potential for non-specific binding to other receptors or proteins, and its potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one and adenosine A1 receptors, including:
1. Development of more selective and potent adenosine A1 receptor antagonists for therapeutic applications in CNS disorders.
2. Investigation of the role of adenosine A1 receptors in the regulation of synaptic plasticity and neuronal development.
3. Identification of downstream targets of adenosine A1 receptors and their role in mediating the physiological and pharmacological effects of adenosine.
4. Development of novel imaging techniques for visualizing adenosine A1 receptors in vivo and monitoring their activity in real-time.
5. Investigation of the potential interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine, serotonin, and glutamate, in the regulation of behavior and cognition.

Méthodes De Synthèse

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be synthesized by several methods, including condensation of 3-(dimethylamino)propylamine with 2-acetylphenol, followed by cyclization with formaldehyde and acid-catalyzed dehydration. Alternatively, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be prepared by coupling of 3-(dimethylamino)propylamine with 2-hydroxy-4,6-dichloro-1,3,5-triazine, followed by reaction with 2-acetylphenol and acidic workup. The purity and yield of 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been widely used as a research tool to investigate the physiological and pharmacological roles of adenosine A1 receptors in various tissues and organs. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been shown to selectively block the inhibitory effects of adenosine on neurotransmitter release in the CNS, leading to increased neuronal activity and enhanced cognitive function. 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has also been used to study the cardiovascular effects of adenosine, including vasodilation, hypotension, and bradycardia. In addition, 3-[3-(dimethylamino)propoxy]-2-phenyl-4H-chromen-4-one has been used to investigate the role of adenosine A1 receptors in the regulation of sleep-wake cycle, pain perception, and thermoregulation.

Propriétés

IUPAC Name

3-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-21(2)13-8-14-23-20-18(22)16-11-6-7-12-17(16)24-19(20)15-9-4-3-5-10-15/h3-7,9-12H,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKJBFQSTUVZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.